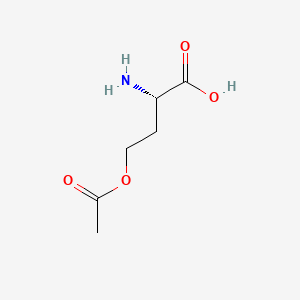

Acetylhomoserine

Beschreibung

Biological Significance and Foundational Roles

O-acetyl-L-homoserine is an acetylated derivative of the amino acid L-homoserine. Its significance extends beyond being a simple metabolic precursor. Research has indicated that OAH may act as a ligand for interleukin-10, suggesting a potential role in the modulation of immune responses.

The metabolic pathway involving OAH is of fundamental importance for the survival of certain microorganisms. The enzyme that utilizes OAH, O-acetyl-L-homoserine sulfhydrylase, is essential for these organisms, highlighting the foundational role of this metabolic route. nih.gov This dependence underscores the critical nature of OAH in cellular processes.

O-acetyl-L-homoserine as a Central Metabolic Intermediate

O-acetyl-L-homoserine is a key branch-point metabolite in the biosynthesis of the essential amino acid methionine in many bacteria and fungi. oup.comfrontiersin.org It is situated at a critical juncture in the "direct-sulfurylation" pathway, an alternative to the more common trans-sulfurylation pathway for methionine synthesis. biorxiv.org

L-homoserine + Acetyl-CoA → O-acetyl-L-homoserine + CoA O-acetyl-L-homoserine + H₂S → L-homocysteine + Acetate (B1210297)

The regulation of this pathway is tightly controlled. For instance, in Corynebacterium glutamicum, the activity of O-acetylhomoserine sulfhydrylase is inhibited by high concentrations of methionine. jmb.or.kr Furthermore, the synthesis of homoserine acetyltransferase can be repressed by the presence of methionine in the growth medium. jmb.or.krresearchgate.net

The importance of O-acetyl-L-homoserine as a metabolic intermediate has driven significant research into its production using metabolically engineered microorganisms. These efforts aim to overproduce OAH for its subsequent conversion into valuable chemicals. OAH serves as a precursor for the industrial production of not only L-methionine but also other compounds such as homoserine lactone, 1,4-butanediol (B3395766), and 1,3-propanediol (B51772). researchgate.net

Detailed Research Findings on O-acetyl-L-homoserine Production

Metabolic engineering strategies have been successfully employed to enhance the production of O-acetyl-L-homoserine in various microbial hosts. The following table summarizes some of the reported production titers.

| Microorganism | Engineering Strategy | O-acetyl-L-homoserine Titer (g/L) |

| Escherichia coli | Introduction of an exogenous homoserine acetyltransferase, disruption of competing pathways, and optimization of precursor supply. | 24.33 |

| Corynebacterium glutamicum | Introduction of an exogenous L-homoserine acetyltransferase and strengthening of the acetyl-CoA supply. | 17.4 ebi.ac.uk |

These high titers demonstrate the potential of engineered microorganisms for the industrial-scale production of O-acetyl-L-homoserine, a versatile platform chemical.

Eigenschaften

IUPAC Name |

4-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXZBWSIAGGPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylhomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7540-67-2 | |

| Record name | Acetylhomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | Acetylhomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of O Acetyl L Homoserine

Precursor Metabolic Pathways for L-Homoserine Supply

The biosynthesis of O-acetyl-L-homoserine is fundamentally dependent on the availability of its direct precursor, L-homoserine. The production of L-homoserine is, in turn, embedded within the larger framework of the aspartate family of amino acid biosynthesis, a pathway essential for the synthesis of lysine (B10760008), methionine, threonine, and isoleucine in microorganisms and plants. acs.orgacs.org

Aspartate Family Amino Acid Biosynthesis Interconnections

The journey to L-homoserine begins with the Krebs cycle intermediate, oxaloacetate. wikipedia.orgresearchgate.net Through a transamination reaction, oxaloacetate is converted to L-aspartate. wikipedia.org This marks the entry point into the aspartate family pathway. A series of enzymatic steps then channel L-aspartate towards various amino acid end products.

The initial committed step is the phosphorylation of L-aspartate by the enzyme aspartokinase, a reaction that is often a key regulatory point in the pathway. acs.orgwikipedia.org The resulting L-β-aspartyl phosphate (B84403) is then reduced to L-aspartate-β-semialdehyde. acs.orgacs.org At this juncture, the pathway branches. One branch leads to the synthesis of lysine, while the other proceeds towards L-homoserine. acs.org The reduction of L-aspartate-β-semialdehyde by homoserine dehydrogenase yields L-homoserine. acs.org This L-homoserine pool then serves as the substrate for the subsequent synthesis of either threonine or O-acetyl-L-homoserine, the precursor to methionine. pnas.org

Regulation of L-Homoserine Pool

The intracellular concentration of L-homoserine is meticulously controlled through a combination of feedback inhibition and gene expression regulation, ensuring a balanced supply for the synthesis of essential amino acids. pnas.orgtandfonline.com The enzymes involved in the aspartate pathway are subject to allosteric regulation by the end products of the pathway, such as threonine, lysine, and methionine. wikipedia.orgnih.gov

In many bacteria, including Escherichia coli, there are multiple isozymes of aspartokinase, each feedback-inhibited by a different amino acid (threonine, lysine, or methionine). wikipedia.orgnih.gov This allows for fine-tuned control over the initial flux into the pathway. Homoserine dehydrogenase activity can also be inhibited by threonine. nih.govd-nb.info This regulation prevents the excessive accumulation of L-homoserine when threonine levels are high.

Furthermore, the synthesis of the enzymes themselves is often regulated at the transcriptional level. For instance, the expression of genes encoding homoserine dehydrogenase and homoserine kinase can be repressed by methionine in organisms like Brevibacterium flavum. tandfonline.com In E. coli, the expression of the thrLABC operon, which includes genes for aspartokinase I and homoserine dehydrogenase I, is regulated by an attenuation mechanism sensitive to the levels of threonine and isoleucine. nih.gov The size of the L-homoserine pool is also influenced by the availability of L-cysteine, a key component in the subsequent conversion of O-acetyl-L-homoserine to methionine, which can exert feedback inhibition on homoserine dehydrogenase. pnas.org

Enzymatic Synthesis of O-acetyl-L-homoserine

The direct synthesis of O-acetyl-L-homoserine is a single enzymatic reaction catalyzed by homoserine O-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor. wikipedia.orggoogle.com

Homoserine O-acetyltransferase (EC 2.3.1.31) Catalysis

Homoserine O-acetyltransferase (HAT), also known as homoserine transacetylase, is the enzyme responsible for the transfer of an acetyl group from acetyl-CoA to the γ-hydroxyl group of L-homoserine, resulting in the formation of O-acetyl-L-homoserine and coenzyme A (CoA). wikipedia.orguniprot.org This enzyme belongs to the α/β-hydrolase superfamily and typically utilizes a classic Ser-His-Asp catalytic triad (B1167595) to facilitate the reaction. nih.gov The catalytic mechanism is a double-displacement (ping-pong) process where the acetyl group from acetyl-CoA is first transferred to a serine residue in the active site of the enzyme, forming an acetyl-enzyme intermediate, which is then transferred to L-homoserine. nih.govuniprot.org

The activity of homoserine O-acetyltransferase is a critical control point for the biosynthesis of methionine. nih.gov In many organisms, the gene encoding this enzyme, often designated as metX or metA, is essential for growth in the absence of methionine. nih.govmdpi.com

Table 1: Characteristics of Homoserine O-acetyltransferase (EC 2.3.1.31)

| Feature | Description |

|---|---|

| Systematic Name | acetyl-CoA:L-homoserine O-acetyltransferase |

| Common Names | Homoserine acetyltransferase, Homoserine transacetylase |

| Reaction | Acetyl-CoA + L-Homoserine ⇌ O-Acetyl-L-homoserine + CoA |

| Enzyme Family | Transferases (specifically Acyltransferases) |

| Cofactor | None |

| Catalytic Mechanism | Ping-pong kinetic mechanism |

| Substrates | L-Homoserine, Acetyl-CoA |

| Products | O-Acetyl-L-homoserine, Coenzyme A |

Role of Acetyl-CoA as an Acyl Donor

Acetyl-coenzyme A (acetyl-CoA) is a central molecule in metabolism, acting as a key intermediate in both catabolic and anabolic pathways. In the synthesis of O-acetyl-L-homoserine, acetyl-CoA serves as the essential donor of the acetyl group. google.comresearchgate.net The availability of acetyl-CoA can therefore be a limiting factor in the production of O-acetyl-L-homoserine. nih.govacs.org

Acetyl-CoA is primarily generated from the decarboxylation of pyruvate (B1213749) by the pyruvate dehydrogenase complex, from the oxidation of fatty acids, and from the activation of acetate (B1210297) by acetyl-CoA synthetase. google.comnih.gov Metabolic engineering strategies aimed at increasing the production of O-acetyl-L-homoserine often focus on enhancing the intracellular supply of acetyl-CoA. researchgate.netacs.org This can be achieved by overexpressing genes involved in acetyl-CoA biosynthesis or by supplementing the growth medium with precursors like acetate. nih.govresearchgate.net The balance between the metabolic flux towards L-homoserine and the supply of acetyl-CoA is crucial for optimizing the yield of O-acetyl-L-homoserine. nih.gov

Microbial and Fungal Pathways for O-acetyl-L-homoserine Formation

O-acetyl-L-homoserine is a key intermediate in the methionine biosynthesis pathway of many microorganisms and fungi. nih.govnih.gov In these organisms, it is subsequently converted to homocysteine by the enzyme O-acetylhomoserine sulfhydrylase, which catalyzes a reaction with sulfide (B99878). uniprot.orgebi.ac.uk

In fungi such as Saccharomyces cerevisiae and Candida albicans, the direct sulfhydrylation pathway, which involves O-acetyl-L-homoserine, is a primary route for methionine synthesis. mdpi.comtandfonline.com The disruption of the gene encoding homoserine O-acetyltransferase in these fungi leads to methionine auxotrophy, highlighting the essentiality of this pathway. mdpi.com

In the bacterium Escherichia coli, while the primary pathway for methionine biosynthesis involves O-succinyl-L-homoserine, the introduction of an exogenous homoserine O-acetyltransferase can establish a functional pathway for O-acetyl-L-homoserine production. nih.govacs.org This has been a common strategy in metabolic engineering to produce O-acetyl-L-homoserine as a platform chemical. researchgate.netacs.org Similarly, in Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, O-acetyl-L-homoserine can be efficiently produced by introducing and overexpressing a suitable homoserine O-acetyltransferase gene, coupled with strategies to enhance the supply of L-homoserine and acetyl-CoA. nih.govebi.ac.uk

Table 2: Examples of Microbial O-acetyl-L-homoserine Production

| Microorganism | Key Genetic Modifications | OAH Titer (g/L) | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of feedback-resistant aspartokinase and homoserine dehydrogenase; overexpression of homoserine O-acetyltransferase; deletion of competing pathways. | 62.7 | acs.org |

| Escherichia coli | Introduction of exogenous homoserine O-acetyltransferase; combinatorial metabolic engineering. | 24.33 | nih.gov |

| Corynebacterium glutamicum | Introduction of exogenous L-homoserine acetyltransferase; enhancement of acetyl-CoA supply. | 17.4 | nih.gov |

| Corynebacterium glutamicum mutant | Methionine analog-resistant mutant. | 10.5 | tandfonline.com |

Metabolic Pathways Involving O Acetyl L Homoserine As a Substrate

L-Methionine Biosynthesis Pathways

The conversion of O-acetyl-L-homoserine to L-homocysteine, the direct precursor of L-methionine, can occur through two distinct, yet related, metabolic routes. researchgate.netresearchgate.net These pathways differ in their source of sulfur and the intermediate compounds formed.

In the direct sulfurylation pathway, a sulfide (B99878) ion is directly incorporated into O-acetyl-L-homoserine to form L-homocysteine. researchgate.netnih.gov This is a two-step process common in many bacteria. researchgate.net

The key enzyme in this pathway is O-acetyl-L-homoserine sulfhydrylase (OAHS). nih.govnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the conversion of O-acetyl-L-homoserine and hydrogen sulfide into L-homocysteine and acetate (B1210297). nih.govuniprot.org The enzyme belongs to the γ-elimination subclass of the Cys/Met metabolism PLP-dependent family of enzymes. nih.gov In some organisms, such as yeast, this enzyme can also utilize O-acetyl-L-serine as a substrate to produce L-cysteine. nih.gov Besides hydrogen sulfide, OAHS can also utilize other sulfur sources like methyl mercaptan and ethyl mercaptan. researchgate.net

| Enzyme | EC Number | Substrates | Products | Cofactor |

|---|---|---|---|---|

| O-acetyl-L-homoserine Sulfhydrylase (OAHS) | 2.5.1.49 / 4.2.99.10 | O-acetyl-L-homoserine, Hydrogen sulfide | L-homocysteine, Acetate | Pyridoxal 5'-phosphate (PLP) |

The reaction catalyzed by OAHS involves a γ-replacement mechanism. The PLP cofactor facilitates the elimination of the acetyl group from O-acetyl-L-homoserine, forming a vinylglycine intermediate. This is followed by the nucleophilic attack of a sulfide ion to yield L-homocysteine. nih.gov This direct incorporation of sulfide represents an efficient route for sulfur assimilation into the methionine backbone.

The trans-sulfurylation pathway provides an alternative route for L-homocysteine synthesis, utilizing L-cysteine as the sulfur donor instead of free sulfide. researchgate.netoup.com This pathway involves the formation of an intermediate compound, cystathionine (B15957).

In this pathway, the enzyme cystathionine gamma-synthase (CGS) catalyzes the condensation of O-acetyl-L-homoserine with L-cysteine to form L-cystathionine. wikipedia.orgnih.gov This enzyme, also dependent on pyridoxal 5'-phosphate, effectively transfers the sulfur-containing side chain of cysteine to the activated homoserine backbone. wikipedia.org While some microorganisms specifically use O-acetyl-L-homoserine, others can utilize O-succinyl-L-homoserine or O-phospho-L-homoserine as the substrate for CGS. wikipedia.orgasm.orgnih.gov Studies have shown that some CGS enzymes exhibit broad substrate specificity and can utilize both O-acetyl-L-homoserine and O-succinyl-L-homoserine. nih.gov

| Enzyme | EC Number | Substrates | Products | Cofactor |

|---|---|---|---|---|

| Cystathionine gamma-Synthase (CGS) | 2.5.1.48 | O-acetyl-L-homoserine, L-cysteine | L-cystathionine, Acetate | Pyridoxal 5'-phosphate (PLP) |

The L-cystathionine formed in the previous step is then cleaved by the enzyme cystathionine beta-lyase (CBL), also known as β-cystathionase. wikipedia.orgcreative-enzymes.com This PLP-dependent enzyme catalyzes the removal of the alanine (B10760859) moiety from L-cystathionine, yielding L-homocysteine, pyruvate (B1213749), and ammonia. wikipedia.org This final step completes the transfer of the sulfur atom, originally from L-cysteine, to the four-carbon backbone derived from O-acetyl-L-homoserine, resulting in the formation of L-homocysteine. oup.comwikipedia.org

Subsequent Methylation to L-Methionine

The biosynthesis of the essential sulfur-containing amino acid L-methionine from O-acetyl-L-homoserine is a well-characterized pathway in many microorganisms. nih.govresearchgate.net This conversion is not a direct methylation of OAH but proceeds through the intermediate, L-homocysteine. nih.govnih.gov

The primary pathway involves a two-step process. First, O-acetyl-L-homoserine undergoes sulfhydrylation to form L-homocysteine. This reaction is catalyzed by the enzyme O-acetylhomoserine sulfhydrylase (EC 2.5.1.49), also known as homocysteine synthase. nih.govresearchgate.netsigmaaldrich.com This pyridoxal 5'-phosphate (PLP)-dependent enzyme facilitates the replacement of the acetyl group of OAH with a thiol group, using hydrogen sulfide (H₂S) as the sulfur donor. nih.govnih.gov The products of this reaction are L-homocysteine and acetate. nih.gov

In an alternative route observed in some organisms, the enzyme O-acetylhomoserine aminocarboxypropyltransferase can directly convert O-acetyl-L-homoserine and methanethiol (B179389) into L-methionine and acetate. researchgate.net

Once L-homocysteine is formed, it serves as the immediate precursor for L-methionine. The final step is a methylation reaction where a methyl group is transferred to the sulfur atom of L-homocysteine. This reaction is catalyzed by methionine synthase (EC 2.1.1.13 or EC 2.1.1.14), which utilizes a methyl donor, typically 5-methyltetrahydrofolate, to complete the synthesis of L-methionine.

This metabolic route represents a crucial pathway for the de novo synthesis of methionine, with O-acetyl-L-homoserine acting as the activated form of homoserine, primed for the incorporation of sulfur.

| Enzyme | EC Number | Substrates | Products | Cofactor |

| O-acetylhomoserine sulfhydrylase | 2.5.1.49 | O-acetyl-L-homoserine, Hydrogen sulfide | L-homocysteine, Acetate | Pyridoxal 5'-phosphate |

| O-acetylhomoserine aminocarboxypropyltransferase | 2.5.1.49 | O-acetyl-L-homoserine, Methanethiol | L-methionine, Acetate | Pyridoxal 5'-phosphate |

| Methionine synthase | 2.1.1.13 / 2.1.1.14 | L-homocysteine, 5-methyltetrahydrofolate | L-methionine, Tetrahydrofolate | - |

Connections to L-Cysteine Biosynthesis

The metabolic pathways of O-acetyl-L-homoserine and the sulfur-containing amino acid L-cysteine are intricately linked in certain organisms, primarily through the action of a bifunctional enzyme. In yeast and some other microorganisms, the enzyme O-acetylserine-O-acetylhomoserine sulfhydrylase has been identified, which can utilize both O-acetyl-L-serine (OAS) and O-acetyl-L-homoserine (OAH) as substrates.

This single enzyme catalyzes two distinct, yet analogous, reactions:

The sulfhydrylation of O-acetyl-L-serine with hydrogen sulfide to produce L-cysteine and acetate.

The sulfhydrylation of O-acetyl-L-homoserine with hydrogen sulfide to produce L-homocysteine and acetate.

This dual specificity provides a direct metabolic crossover, where the enzyme responsible for a key step in L-methionine biosynthesis (the formation of its precursor, L-homocysteine) is also capable of catalyzing the final step in L-cysteine biosynthesis. The existence of this shared enzymatic activity underscores the close relationship between the metabolism of these two essential sulfur-containing amino acids.

Furthermore, there is evidence in yeast for the synthesis of cystathionine directly from O-acetyl-L-homoserine and L-cysteine. Cystathionine is an intermediate in the transsulfuration pathway, which can interconvert methionine and cysteine. This reaction provides another link between the OAH metabolic route and cysteine metabolism.

It is important to note that this direct enzymatic link is not universal. In many bacteria and plants, the pathways for cysteine and methionine biosynthesis are more distinct, with separate, specific enzymes for the sulfhydrylation of OAS and OAH.

| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 | Organism Example |

| O-acetylserine-O-acetylhomoserine sulfhydrylase | O-acetyl-L-homoserine | Hydrogen sulfide | L-homocysteine | Acetate | Yeast |

| O-acetylserine-O-acetylhomoserine sulfhydrylase | O-acetyl-L-serine | Hydrogen sulfide | L-cysteine | Acetate | Yeast |

| Cystathionine gamma-synthase (potential activity) | O-acetyl-L-homoserine | L-cysteine | L-cystathionine | Acetate | Yeast |

O-acetyl-L-homoserine as a Precursor for Other Valuables

Beyond its role in amino acid biosynthesis, O-acetyl-L-homoserine has emerged as a significant platform molecule in metabolic engineering for the production of a range of valuable chemicals. Its activated chemical structure makes it an ideal starting point for various biosynthetic pathways.

O-acetyl-L-homoserine is a crucial, albeit indirect, precursor for the synthesis of N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing, which allows them to coordinate gene expression in a cell-density-dependent manner.

The direct precursor for the homoserine lactone ring of AHLs is not OAH itself, but rather S-adenosyl-L-methionine (SAM). AHL synthases, a family of enzymes also known as LuxI-type proteins, catalyze the reaction between an acyl-acyl carrier protein (acyl-ACP) and SAM to form the corresponding AHL.

The connection to O-acetyl-L-homoserine lies in the fact that it is a key intermediate in the biosynthesis of L-methionine, which is the direct precursor for SAM. The metabolic sequence is as follows: O-acetyl-L-homoserine is converted to L-homocysteine, which is then methylated to form L-methionine. Subsequently, methionine is converted to S-adenosyl-L-methionine by the enzyme SAM synthetase. Therefore, a robust supply of O-acetyl-L-homoserine is essential for maintaining the intracellular pool of SAM required for AHL synthesis.

O-acetyl-L-homoserine is recognized as a valuable precursor for the biotechnological production of gamma-butyrolactone (B3396035) (GBL) and its pathway intermediates. GBL is an important industrial solvent and an intermediate in the synthesis of other chemicals.

Metabolic engineering strategies have focused on channeling the flux from central carbon metabolism towards O-acetyl-L-homoserine to create a high-yield production platform. The conversion from OAH to GBL typically proceeds through the intermediate L-homoserine. A proposed pathway involves the deacetylation of OAH to L-homoserine. L-homoserine can then undergo spontaneous or enzyme-catalyzed cyclization to form homoserine lactone. This lactone can be further converted chemically or enzymatically to GBL. While its structural analog, O-succinyl-L-homoserine, has been more extensively demonstrated as an intermediate for GBL production, O-acetyl-L-homoserine serves the same role as a key C4 platform intermediate.

The utility of O-acetyl-L-homoserine as a platform C4 chemical extends to the production of important diols, specifically 1,4-butanediol (B3395766) (BDO) and 1,3-propanediol (B51772) (PDO). Both BDO and PDO are large-volume commodity chemicals used in the production of polymers, such as polybutylene terephthalate (B1205515) (PBT) and polypropylene (B1209903) terephthalate (PPT), respectively.

Metabolic engineering efforts in microorganisms like Escherichia coli have successfully established synthetic pathways to produce these diols, with O-acetyl-L-homoserine being a key intermediate. The strategy involves creating high-flux pathways to OAH from central metabolites. From OAH, engineered enzymatic steps can be introduced to convert it, often via homoserine, into the respective diols. For instance, pathways have been constructed to convert intermediates of the homoserine pathway into 4-hydroxybutyrate, a direct precursor to 1,4-butanediol. Similarly, engineered pathways can convert L-homoserine into intermediates that lead to 1,3-propanediol. The focus on O-acetyl-L-homoserine as a starting point is due to its position as an activated molecule that can be readily channeled into these non-natural synthetic pathways.

Enzymology of O Acetyl L Homoserine Conversion

Homoserine O-acetyltransferase (EC 2.3.1.31)

Homoserine O-acetyltransferase (HTA), also known as homoserine transacetylase, is the enzyme responsible for the acetylation of the γ-hydroxyl group of L-homoserine, using acetyl-CoA as the acetyl donor. nih.gov This enzymatic reaction represents the first committed step in the metabolic pathway leading to the synthesis of methionine. nih.gov The product of this reaction, O-acetyl-L-homoserine, serves as a key intermediate.

Catalytic Mechanism and Reaction Kinetics

The catalytic activity of homoserine O-acetyltransferase has been a subject of detailed kinetic and mechanistic studies to elucidate its mode of action.

Kinetic studies have provided strong evidence that homoserine O-acetyltransferase follows a Ping-Pong Bi-Bi mechanism. nih.gov This type of mechanism is characterized by the sequential binding of two substrates and the release of two products in a specific order, involving a covalently modified enzyme intermediate. numberanalytics.com In this case, the reaction involves the transfer of an acetyl group from acetyl-CoA to the enzyme, forming an acetyl-enzyme intermediate and releasing the first product, Coenzyme A. Subsequently, the second substrate, L-homoserine, binds to the acetylated enzyme, and the acetyl group is transferred to it, forming O-acetyl-L-homoserine, the second product, and regenerating the free enzyme. This double-displacement mechanism is facilitated by a catalytic triad (B1167595) of amino acids in the enzyme's active site. biorxiv.orgresearchgate.net

The substrate specificity and affinity of homoserine O-acetyltransferase have been quantified through the determination of its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). For the Mycobacterium tuberculosis enzyme (MetX), the Km for L-homoserine was determined to be 328 µM with a corresponding kcat of 44.12 min⁻¹. ntu.edu.sg The catalytic efficiency, given by the kcat/Km ratio, was calculated to be 0.134 µM⁻¹ min⁻¹. ntu.edu.sg In addition to acetyl-CoA, the enzyme from M. tuberculosis has been shown to utilize propionyl-CoA as an acyl donor. ntu.edu.sg

The enzyme from Streptomyces lavendulae exhibits activity with both L-serine and L-homoserine. uniprot.org For L-homoserine, the Km is 98 mM and the kcat is 88 min⁻¹ at 30°C and pH 8. uniprot.org The ratio of kcat/Km is a measure of the enzyme's preference for a particular substrate, with a higher value indicating greater efficiency. boisestate.edu

Table 1: Kinetic Parameters of Homoserine O-acetyltransferase

| Enzyme Source | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹ min⁻¹) |

|---|---|---|---|---|

| Mycobacterium tuberculosis (MetX) | L-homoserine | 328 | 44.12 | 0.134 |

| Streptomyces lavendulae | L-homoserine | 98,000 | 88 | 0.0009 |

Structural Biology and Active Site Characterization

The three-dimensional structure of homoserine O-acetyltransferase provides crucial insights into its catalytic mechanism and substrate binding.

Structurally, homoserine O-acetyltransferase belongs to the α/β-hydrolase superfamily. nih.govnih.goviucr.org This classification is based on the presence of a conserved α/β-hydrolase fold, which typically consists of a central, predominantly parallel β-sheet flanked by α-helices. biorxiv.org Enzymes in this superfamily are known to catalyze a wide range of hydrolytic reactions and include proteases, lipases, and esterases. biorxiv.org The structure of HTA from Staphylococcus aureus reveals two distinct domains: a core α/β-domain that houses the catalytic site and a helical lid domain. nih.goviucr.org

A defining feature of the α/β-hydrolase superfamily and a key element of the HTA active site is the presence of a canonical catalytic triad. nih.govwikipedia.org This triad consists of three amino acid residues—serine, histidine, and aspartic acid—that work in concert to facilitate catalysis. wikipedia.orgbbk.ac.uk In the Staphylococcus aureus HTA (SaHTA), this triad is composed of Ser131, Asp267, and His296. nih.gov Similarly, in the enzyme from the yeast Schizosaccharomyces pombe, the catalytic triad has been identified as Ser163, Asp403, and His432. nih.gov

The serine residue acts as the nucleophile, attacking the carbonyl carbon of the acetyl group from acetyl-CoA. bbk.ac.uk The histidine residue functions as a general base, abstracting a proton from the serine hydroxyl group to increase its nucleophilicity. bbk.ac.uk The aspartic acid residue orients the histidine and stabilizes the positive charge that develops on the histidine during the reaction, forming a charge-relay network. bbk.ac.uk This arrangement is crucial for the covalent attachment of the acetyl group to the enzyme, forming the acetyl-enzyme intermediate characteristic of the ping-pong mechanism. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| O-acetyl-L-homoserine |

| L-homoserine |

| Acetyl-CoA |

| Coenzyme A |

| L-serine |

| Propionyl-CoA |

Comparative Enzymology Across Organisms

The conversion of the activated homoserine ester to homocysteine, a direct precursor of methionine, occurs via two principal routes: direct sulfhydrylation and transsulfuration. oup.comnih.gov The choice of pathway and the specific activated homoserine ester—be it O-acetyl-L-homoserine (OAH), O-succinyl-L-homoserine (OSH), or O-phospho-L-homoserine (OPH)—varies significantly among organisms. oup.comoup.com

Bacteria : The methionine biosynthetic pathway in bacteria is varied. Gram-positive bacteria such as Corynebacterium glutamicum and Bacillus species, along with some Gram-negative bacteria like Leptospira meyeri, typically utilize the direct sulfhydrylation pathway. oup.comoup.comjmb.or.kr In this pathway, homoserine is first acetylated to OAH by homoserine O-acetyltransferase (EC 2.3.1.31). oup.comnih.gov Subsequently, O-acetyl-L-homoserine sulfhydrylase catalyzes the direct incorporation of a sulfide (B99878) ion into OAH to form homocysteine. oup.comnih.gov In contrast, many Gram-negative bacteria, including the model organism Escherichia coli, use OSH as the activated intermediate in a transsulfuration pathway. oup.comoup.com However, studies have shown that enzymes from different pathways can exhibit cross-specificity. For instance, the cystathionine (B15957) γ-synthase from E. coli, which naturally uses OSH, can also utilize OAH, and the OAH sulfhydrylase from L. meyeri can use OSH, albeit with different efficiencies. oup.comresearchgate.net This suggests a common evolutionary origin for these enzymes. researchgate.net

Fungi : Fungi, including Saccharomyces cerevisiae (baker's yeast) and Aspergillus nidulans, predominantly use OAH in the direct sulfhydrylation pathway. oup.comoup.commdpi.com In many fungal species, the enzyme responsible, O-acetyl-L-homoserine sulfhydrylase, is a bi-functional protein that can also catalyze the synthesis of cysteine from O-acetyl-L-serine, linking sulfur assimilation for both primary sulfur-containing amino acids. mdpi.comnih.gov While direct sulfhydrylation is a key route, some fungi like Neurospora crassa also possess a parallel transsulfuration pathway where cystathionine-γ-synthase uses OAH and cysteine to form cystathionine. nih.gov In Aspergillus nidulans, OAH sulfhydrylase is not essential for methionine synthesis under normal conditions but plays a role in recycling the methylthio group of methylthioadenosine and in an alternative cysteine synthesis pathway. ptbioch.edu.pl

Plants : Higher plants typically utilize a transsulfuration pathway that starts with O-phospho-L-homoserine (OPH), an intermediate that also serves as the branch point for threonine biosynthesis. oup.comoup.com However, in vivo studies have demonstrated that the plant cystathionine γ-synthase from Arabidopsis thaliana is remarkably versatile. While its natural substrate is OPH, it can efficiently use both OSH and OAH, and it can also function as a sulfhydrylase, directly incorporating sulfide. oup.comresearchgate.net

This enzymatic flexibility suggests an evolutionary model where an ancestral, multi-specific sulfhydrylase evolved into more specialized enzymes, such as cystathionine γ-synthase, while retaining a broad substrate capacity. researchgate.netresearchgate.net In some organisms, gene duplication may have led to the development of two distinct, parallel pathways for methionine biosynthesis. researchgate.netresearchgate.net

| Organism Group | Primary Activated Homoserine Ester | Primary Pathway | Key Enzyme(s) | Reference |

|---|---|---|---|---|

| Gram-positive Bacteria (e.g., Corynebacterium, Bacillus) | O-acetyl-L-homoserine (OAH) | Direct Sulfhydrylation | Homoserine O-acetyltransferase, O-acetyl-L-homoserine sulfhydrylase | oup.comoup.comjmb.or.kr |

| Gram-negative Bacteria (e.g., E. coli) | O-succinyl-L-homoserine (OSH) | Transsulfuration | Homoserine O-succinyltransferase, Cystathionine γ-synthase, Cystathionine β-lyase | oup.comoup.com |

| Fungi (e.g., S. cerevisiae, A. nidulans) | O-acetyl-L-homoserine (OAH) | Direct Sulfhydrylation / Transsulfuration | O-acetyl-L-homoserine sulfhydrylase (often bi-functional), Cystathionine-γ-synthase | oup.commdpi.comnih.gov |

| Plants (e.g., A. thaliana) | O-phospho-L-homoserine (OPH) | Transsulfuration | Homoserine kinase, Cystathionine γ-synthase (multi-specific), Cystathionine β-lyase | oup.comoup.com |

O-acetyl-L-homoserine Sulfhydrylase (EC 2.5.1.49 / EC 4.2.99.10)

O-acetyl-L-homoserine sulfhydrylase (OAH-SHL), also known as O-acetylhomoserine aminocarboxypropyltransferase, is a key enzyme in the direct sulfhydrylation pathway. nih.govnih.gov It catalyzes the γ-replacement reaction where the acetyl group of OAH is substituted by a thiol, most commonly from hydrogen sulfide (H₂S), to produce L-homocysteine and acetate (B1210297). genome.jpexpasy.org Initially classified as a lyase (EC 4.2.99.10), it was later reclassified as a transferase (EC 2.5.1.49) to better reflect its catalytic function. nih.govgenome.jp

OAH sulfhydrylase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that follows a multi-step catalytic cycle typical of γ-substitution enzymes. nih.govrjeid.com The reaction begins with the formation of an external aldimine between the amino group of the OAH substrate and the PLP cofactor. This is followed by the abstraction of the Cα proton by a catalytic lysine (B10760008) residue, leading to the formation of a quinonoid intermediate. nih.govrjeid.com Subsequent elimination of the acetate leaving group from the γ-position results in a β,γ-unsaturated ketimine intermediate. nih.gov The final step involves the nucleophilic attack of a sulfide ion at the Cγ position and subsequent hydrolysis to release L-homocysteine and regenerate the internal aldimine with the catalytic lysine. rjeid.com

Kinetic properties of OAH sulfhydrylase vary among species. The enzyme from the thermophilic bacterium Thermotoga maritima is highly active, with an apparent kcat of 900 s⁻¹ at its optimal temperature of 70 °C. nih.govresearchgate.net In contrast, the enzyme from the fission yeast Schizosaccharomyces pombe has a Km for OAH of 10.4-12.5 mM and an optimal pH of 8.0. pombase.org The OAH sulfhydrylase from Lactobacillus plantarum is unusual in that it exhibits maximal activity in weakly acidic conditions (pH 6.0). nih.govasm.org Studies on the enzyme from Clostridioides difficile have identified key active site residues; Tyr52 is crucial for the proper positioning of the catalytic lysine, while Tyr107 may act as a general acid catalyst during acetate elimination. rjeid.com

| Organism | Optimal pH | Optimal Temperature (°C) | Kₘ for OAH (mM) | Reference |

|---|---|---|---|---|

| Thermus thermophilus | 7.8 | 70 | Not specified | ebi.ac.ukuniprot.org |

| Thermotoga maritima | Not specified | 70 | Not specified | nih.govresearchgate.net |

| Schizosaccharomyces pombe | 8.0 | Not specified | 10.4 - 12.5 | pombase.org |

| Lactobacillus plantarum | 6.0 | Not specified | Not specified | nih.govasm.org |

While OAH sulfhydrylase is named for its primary substrate, some orthologs can utilize other activated homoserine esters. The enzyme from Schizosaccharomyces pombe can react with O-succinyl-L-homoserine (OSH) to produce homocysteine. pombase.org Similarly, the enzyme from the thermophile Thermus thermophilus shows weak activity with OSH. uniprot.org This dual specificity is a feature shared with related enzymes like cystathionine γ-synthase (CGS). An in vivo study comparing CGS from E. coli (uses OSH), CGS from A. thaliana (uses OPH), and OAH sulfhydrylase from L. meyeri (uses OAH) found that all three could utilize both OAH and OSH, highlighting their functional overlap and likely evolutionary relationship. oup.comresearchgate.net However, the efficiency of utilization varies greatly, and structural analyses suggest that steric hindrance in the active site often disfavors the bulkier succinyl group over the acetyl group in true OAH sulfhydrylases. nih.gov

OAH sulfhydrylase is a member of the PLP-dependent transferase family, specifically the aspartate aminotransferase-like fold type I. uniprot.orgebi.ac.uk Its function is critically dependent on the PLP cofactor, which is covalently bound to a conserved lysine residue in the active site, forming an internal aldimine. rjeid.compombase.org Incubation with carbonyl reagents like phenylhydrazine (B124118) can remove the PLP, yielding an inactive apoenzyme that can be reactivated by adding external PLP. pombase.org

Crystal structures of OAH sulfhydrylase from several organisms, including Thermus thermophilus, Lactobacillus plantarum, and Saccharomyces cerevisiae, have been resolved. ebi.ac.ukrcsb.orgrcsb.org These structures reveal that the enzyme is typically an oligomer, often a tetramer, with the active site located at the interface between subunits. ebi.ac.uk The structure of the Lactobacillus plantarum enzyme revealed that it exists in two distinct conformations: an "open" form and a "closed" form. nih.govrcsb.org The transition between these states is crucial for catalysis and is regulated by pH, which explains the enzyme's acidophilic nature. nih.govrcsb.org Structural comparisons with the related enzyme CGS have identified specific residues, such as Arg270 in Thermotoga maritima MetY, that act as determinants of substrate specificity, sterically blocking the binding of larger substrates like cysteine (used by CGS) in favor of sulfide. nih.gov

The primary physiological role of OAH sulfhydrylase is to catalyze a key step in the de novo biosynthesis of methionine. nih.govebi.ac.uk In organisms that rely on the direct sulfhydrylation pathway, such as Leptospira meyeri and Corynebacterium glutamicum, this enzyme is essential for growth in the absence of methionine. oup.comjmb.or.kr

However, its importance can vary. In Aspergillus nidulans, OAH sulfhydrylase is not essential, as the fungus can rely on its transsulfuration pathway; instead, the enzyme's major role appears to be in recycling the sulfur from 5'-methylthioadenosine. ptbioch.edu.pl In Saccharomyces cerevisiae, the enzyme (encoded by the MET17/MET25 gene) is bi-functional and essential for synthesizing both homocysteine and cysteine, making it a central hub in sulfur metabolism. mdpi.comnih.gov For some fungi, such as Yarrowia lipolytica and Trichosporon cutaneum, the enzyme is thought to be mainly involved in sulfur recycling rather than de novo synthesis. nih.gov The presence of parallel pathways in many organisms suggests a metabolic flexibility that allows them to adapt to different environmental conditions and sulfur sources. jmb.or.krresearchgate.net

Other Enzymes Interacting with O-acetyl-L-homoserine (e.g., L-methionine γ-lyase)

Besides OAH sulfhydrylase, other enzymes can also metabolize O-acetyl-L-homoserine.

L-methionine γ-lyase (MGL) (EC 4.4.1.11): This PLP-dependent enzyme is known for its broad substrate specificity. uniprot.org While its primary role is the degradation of L-methionine, MGL from organisms like Pseudomonas putida can catalyze both α,γ-elimination and γ-replacement reactions with OAH. uniprot.orgoup.com The α,γ-elimination of OAH yields α-ketobutyrate, ammonia, and acetate. oup.com In the presence of various thiols, MGL can catalyze a γ-replacement reaction to produce the corresponding S-substituted homocysteines. oup.com The reactivity of MGL with OAH is significant; for the P. putida enzyme, the rate of α,γ-elimination of OAH is 140% relative to that of L-methionine. oup.com However, the MGL from Brevibacterium linens does not degrade O-succinyl-L-homoserine, indicating species-specific differences in substrate range. nih.gov

Cystathionine γ-synthase (CGS) (EC 2.5.1.48): As part of the transsulfuration pathway, CGS typically catalyzes the reaction between an activated homoserine ester and cysteine to form cystathionine. mdpi.comnih.gov In many fungi, such as Neurospora crassa, the CGS enzyme uses OAH as its natural substrate for this reaction, providing an alternative route to homocysteine that bypasses direct sulfhydrylation. nih.gov

Regulation of O Acetyl L Homoserine Biosynthesis and Metabolism

Transcriptional Regulation of Key Genes (e.g., metX, metY, metA, metB, metC, metJ, mcbR)

The expression of genes involved in the OAH and methionine biosynthetic pathways is tightly controlled by specific transcriptional regulators that respond to the intracellular concentrations of methionine and its derivatives.

In many bacteria, including Escherichia coli, the primary regulator is the MetJ protein, which functions as a repressor. plos.orgnih.gov MetJ, in conjunction with its corepressor S-adenosylmethionine (SAM), binds to specific DNA operator sites known as "MET-boxes" upstream of the methionine biosynthetic genes (met genes). nih.gov This binding blocks transcription, downregulating the pathway when methionine is abundant. In E. coli, genes such as metA (encoding homoserine O-succinyltransferase, an enzyme for an alternative pathway), metB, and metC are part of the MetJ regulon. plos.orgnih.gov Knocking out the metJ gene has been shown to abrogate this transcriptional inhibition, forming a strategy for increasing OAH production in engineered strains. google.com

In the Gram-positive bacterium Corynebacterium glutamicum, a key transcriptional regulator is McbR . jmb.or.krasm.org McbR acts as a repressor for genes involved in the metabolism of sulfur-containing amino acids. jmb.or.kr The McbR regulon is extensive, controlling the expression of numerous genes including metX (homoserine O-acetyltransferase), metY (O-acetylhomoserine sulfhydrylase), metB (cystathionine-γ-synthase), and metK (S-adenosylmethionine synthetase). asm.org Deletion of the mcbR gene leads to the derepression of these genes, highlighting its central role as a master regulator in this organism. asm.org

The regulation can be highly specific to certain groups of bacteria. For instance, in Pasteurellales, the metX gene is a taxon-specific member of the methionine regulon. nih.gov In γ-proteobacteria, a common regulatory pattern is the co-regulation of genes like metA, metB, and metC by both MetJ and another transcription factor, MetR. plos.orgnih.gov This interplay can form complex feed-forward loops where MetJ controls the expression of metR, and both regulators then act on their target genes. nih.gov

The following table summarizes the functions of key regulatory and biosynthetic genes related to O-acetyl-L-homoserine.

| Gene | Encoded Protein/Function | Organism(s) of Note | Regulatory Control |

| metX | Homoserine O-acetyltransferase | C. glutamicum, L. meyeri | Repressed by McbR in C. glutamicum. asm.org |

| metY | O-acetylhomoserine sulfhydrylase | C. glutamicum, L. meyeri | Repressed by McbR in C. glutamicum. jmb.or.krasm.org |

| metA | Homoserine O-succinyltransferase | E. coli | Repressed by MetJ in E. coli. plos.orgnih.gov |

| metB | Cystathionine (B15957) γ-synthase | E. coli, C. glutamicum | Repressed by MetJ in E. coli; Repressed by McbR in C. glutamicum. nih.govasm.org |

| metC | Cystathionine β-lyase | E. coli | Repressed by MetJ in E. coli. nih.gov |

| metJ | Transcriptional repressor | E. coli | Forms a complex with SAM to repress met genes. nih.gov |

| mcbR | Transcriptional repressor | C. glutamicum | Master regulator of sulfur metabolism genes, including metX and metY. asm.org |

Feedback Inhibition Mechanisms

Beyond transcriptional control, the activity of enzymes in the OAH pathway is directly modulated by the end products of the pathway, primarily L-methionine and S-adenosylmethionine (SAM). This allows for rapid, fine-tuned control of metabolic flux.

L-methionine can act as a feedback inhibitor of several enzymes in its own biosynthetic pathway. In Corynebacterium glutamicum, the synthesis of multiple pathway enzymes is repressed when L-methionine is added to the growth medium. The synthesis of homoserine acetyltransferase (metX) is strongly repressed by L-methionine. jmb.or.krtandfonline.com Similarly, the expression of O-acetylhomoserine sulfhydrylase (metY) is very sensitive to repression by methionine. jmb.or.kr

At the enzyme activity level, O-acetylhomoserine sulfhydrylase from C. glutamicum is significantly inhibited by L-methionine; a 10 mM concentration can reduce its activity by as much as 90%. jmb.or.kr In contrast, studies on homoserine O-acetyltransferase from C. glutamicum and Leptospira meyeri have shown that its activity is not directly feedback inhibited by L-methionine. tandfonline.combiorxiv.org However, the synthesis of the enzyme is repressed, indicating that L-methionine's primary control over this initial step is at the genetic level rather than through direct enzyme inhibition in these organisms. tandfonline.com

S-adenosylmethionine (SAM), a key metabolite derived from methionine, is a crucial regulatory molecule. Its primary role in many bacteria, such as E. coli, is as a corepressor for the MetJ transcriptional regulator. nih.gov The MetJ-SAM complex is the active form that binds to DNA and represses the transcription of methionine biosynthetic genes. nih.govnih.gov

SAM can also function as a direct feedback inhibitor of enzyme activity. In Bacillus polymyxa, homoserine transacetylase is subject to multivalent feedback inhibition by both L-methionine and SAM. researchgate.net This suggests a sophisticated mechanism where the enzyme's activity is modulated by the levels of both the final amino acid and its activated derivative. In some studies of C. glutamicum, SAM was reported to have no significant repressive effect on the key enzymes. jmb.or.krkoreascience.kr However, other research indicates that homoserine O-acetyltransferase in C. glutamicum is indeed feedback inhibited by SAM, suggesting that regulatory details may vary under different conditions or in different strains. asm.org In Leptospira meyeri, the enzyme O-acetyl-L-homoserine sulfhydrylase is feedback inhibited by very high concentrations of SAM. uniprot.org

Allosteric Regulation of Enzyme Activity

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a key feature of amino acid biosynthetic pathways. researchgate.net This mechanism allows for precise and rapid control in response to changing metabolite concentrations.

The homoserine O-acetyltransferase from Bacillus polymyxa serves as a clear example of a monomeric allosteric enzyme. researchgate.net It is subject to multivalent feedback inhibition by L-methionine and SAM. researchgate.net Kinetic studies suggest that these inhibitors bind to separate, distinct allosteric sites on the enzyme, which are different from the substrate-binding active site. researchgate.net The binding of these inhibitors reduces the enzyme's catalytic efficiency. The absence of cooperativity in the inhibition is consistent with the enzyme being a single polypeptide chain. researchgate.net

Many enzymes involved in amino acid biosynthesis contain conserved regulatory domains, such as the ACT domain, which are responsible for binding specific amino acid effectors and inducing conformational changes that modulate catalytic activity. researchgate.netnih.gov This domain architecture directly links the cell's metabolic status, reflected in amino acid levels, to the regulation of protein function. nih.gov

Global Regulatory Networks Affecting O-acetyl-L-homoserine Flux

The regulation of OAH biosynthesis is integrated into larger, global regulatory networks that coordinate carbon and nitrogen metabolism with amino acid production. The flux of metabolites towards OAH is influenced by the activity of central metabolic pathways like the tricarboxylic acid (TCA) cycle, which supplies precursors and energy. frontiersin.orgasm.org

In C. glutamicum, the McbR regulon represents a complex network where a single master regulator controls dozens of genes related to sulfur assimilation and the biosynthesis of methionine and cysteine. asm.org This system ensures a coordinated response to sulfur availability. The network includes not only biosynthetic enzymes but also other transcriptional regulators, indicating a hierarchical regulatory cascade. asm.org

In γ-proteobacteria, the interplay between the MetJ and MetR regulators illustrates another layer of network complexity. plos.orgnih.gov These transcription factors can co-regulate target genes and even regulate each other, creating feed-forward loops that allow for more sophisticated control over the methionine pathway than simple repression would allow. nih.gov Engineering efforts to increase the production of OAH or its precursor, L-homoserine, often involve manipulating these global regulators to redirect carbon flux away from competing pathways and towards the desired product. asm.orgnih.gov

Metabolic Engineering and Bioproduction of O Acetyl L Homoserine

Strain Development for Enhanced O-acetyl-L-homoserine Production

The microbial production of O-acetyl-L-homoserine (OAH), a key intermediate for the synthesis of valuable compounds like L-methionine, has been a significant focus of metabolic engineering. nih.govnih.gov The core of this endeavor lies in the development of robust microbial strains with enhanced capabilities for OAH synthesis. This process involves the careful selection of a suitable host microorganism and the application of sophisticated design principles to re-engineer its metabolic pathways for optimal production.

Selection of Chassis Microorganisms (e.g., Escherichia coli, Corynebacterium glutamicum)

The choice of the microbial chassis is a critical first step in developing an efficient bioproduction process. Two of the most prominent microorganisms utilized for O-acetyl-L-homoserine production are Escherichia coli and Corynebacterium glutamicum. nih.govacs.org

Escherichia coli is a well-characterized Gram-negative bacterium that has been extensively used in metabolic engineering due to its rapid growth, well-understood genetics, and the availability of a vast array of genetic tools. acs.orgdocumentsdelivered.com Its natural metabolic pathways provide a foundational framework that can be readily manipulated to channel carbon flux towards the synthesis of L-homoserine, the direct precursor to OAH. acs.org Researchers have successfully engineered E. coli to produce high titers of OAH by leveraging these advantages. nih.govnih.gov For instance, systematic metabolic engineering of E. coli W3110 has led to significant OAH production. nih.gov

Corynebacterium glutamicum , a Gram-positive soil bacterium, is another industrially important microorganism, particularly renowned for its ability to produce amino acids on a large scale. acs.orgscilit.com C. glutamicum is considered a safe industrial microorganism, making it a reliable choice for producing compounds intended for food and pharmaceutical applications. nih.gov While wild-type C. glutamicum does not naturally accumulate OAH, engineered strains have demonstrated the potential for efficient production. nih.govresearchgate.net Metabolic engineering efforts have focused on introducing and optimizing the necessary pathways to convert its high L-homoserine production capacity into OAH accumulation. nih.gov

The selection between E. coli and C. glutamicum often depends on the specific goals of the production process, including desired yield, fermentation conditions, and downstream processing considerations. acs.orgacs.org

Rational Design and Systems Biology Approaches

The development of high-producing strains relies heavily on rational design principles, guided by a deep understanding of the organism's metabolic network. nih.gov This approach involves the systematic identification of metabolic bottlenecks and competing pathways, followed by targeted genetic modifications to optimize the flow of metabolites towards the desired product. asm.org

Systems biology plays a crucial role in this process by providing a holistic view of the cellular machinery. acs.org Techniques such as metabolic flux analysis and genome-scale modeling allow researchers to predict the effects of genetic modifications on cellular metabolism, thereby guiding the engineering process. illinois.edu For instance, by analyzing the central carbon metabolism, researchers can identify key nodes for intervention to enhance the supply of precursors for OAH synthesis. nih.gov

Rational design strategies often involve a multi-faceted approach, including:

Pathway Reinforcement: Strengthening the expression of key enzymes in the OAH biosynthesis pathway. asm.org

Elimination of Competing Pathways: Deleting or attenuating enzymes that divert precursors away from the desired product. asm.org

Enhancement of Precursor Supply: Increasing the intracellular availability of L-homoserine and acetyl-CoA. nih.gov

Optimization of Cofactor Balance: Ensuring an adequate supply of cellular energy and reducing power (ATP and NADPH). nih.gov

By iteratively applying these rational design principles, researchers can systematically improve the OAH production capabilities of the chosen microbial chassis. asm.org

Genetic Engineering Strategies for Pathway Optimization

Once a suitable chassis microorganism is selected, a variety of genetic engineering strategies are employed to optimize the metabolic pathways for maximal O-acetyl-L-homoserine production. nih.govnih.gov These strategies are aimed at increasing the carbon flux towards OAH while minimizing the loss to competing pathways and degradation. nih.govasm.org

Overexpression of Homoserine O-acetyltransferase

A cornerstone of OAH production is the efficient conversion of L-homoserine to OAH. This reaction is catalyzed by the enzyme homoserine O-acetyltransferase (HAT), encoded by the metX gene in some organisms. nih.govwikipedia.org Therefore, a primary strategy is the overexpression of a suitable HAT. Since E. coli's native metA encodes a homoserine O-succinyltransferase, exogenous HATs are often introduced. nih.govnih.gov

Researchers have screened and expressed HATs from various organisms to identify enzymes with high catalytic activity. For example, the metA from Bacillus cereus (metXbc), which exhibits homoserine acetyltransferase activity, has been successfully used in E. coli. nih.gov Similarly, in Corynebacterium glutamicum, the introduction of exogenous L-homoserine acetyltransferase was the first step in establishing OAH production. nih.gov The expression level of the selected HAT is often a critical factor, and strengthening its expression, for instance by using strong promoters, has been shown to significantly increase OAH titers. nih.gov

| Chassis Organism | HAT Source | Genetic Modification | Resulting OAH Titer (g/L) |

|---|---|---|---|

| Corynebacterium glutamicum | Exogenous | Introduction of L-homoserine acetyltransferase | 0.98 |

| Corynebacterium glutamicum | Exogenous | Strengthened expression of L-homoserine acetyltransferase via strong promoters | Increased by 62.5% |

Augmentation of Precursor Supply (e.g., L-homoserine, Acetyl-CoA, Oxaloacetate)

The efficient synthesis of OAH is contingent on a robust supply of its precursors: L-homoserine and acetyl-CoA. nih.govnih.gov L-homoserine is derived from the central metabolic intermediate oxaloacetate. acs.org Therefore, metabolic engineering efforts are directed at enhancing the intracellular pools of these key molecules. nih.govresearchgate.net

Enhancing L-homoserine Supply: To increase the availability of L-homoserine, strategies focus on upregulating the enzymes involved in its synthesis from aspartate. nih.gov This includes overexpressing genes such as thrA, which encodes a bifunctional aspartokinase/homoserine dehydrogenase. asm.org Additionally, feedback-resistant mutants of these enzymes are often employed to overcome the natural regulatory mechanisms that would otherwise limit production. nih.gov

Enhancing Acetyl-CoA Supply: Acetyl-CoA is the donor of the acetyl group in the OAH synthesis reaction. nih.gov Augmenting its supply can significantly boost OAH production. nih.gov In E. coli, strengthening the acetic acid reuse pathway has been shown to improve the supply of acetyl-CoA and subsequently increase OAH yield. nih.gov In C. glutamicum, while direct enhancement of acetyl-CoA biosynthesis pathways did not initially improve OAH accumulation, the addition of acetate (B1210297) as a supplementary feedstock led to a significant increase in OAH titer, suggesting that the uptake and conversion of external acetate to acetyl-CoA is an effective strategy. nih.gov

Enhancing Oxaloacetate Supply: As a key precursor to the aspartate family of amino acids, including L-homoserine, increasing the availability of oxaloacetate is a critical strategy. researchgate.net This can be achieved by overexpressing anaplerotic enzymes like pyruvate (B1213749) carboxylase, which replenishes oxaloacetate in the TCA cycle. asm.org

| Chassis Organism | Strategy | Genetic/Process Modification | Effect on OAH Production |

|---|---|---|---|

| Escherichia coli | Enhancing Acetyl-CoA Supply | Strengthening the acetic acid reuse pathway | OAH yield increased to 17.49 g/L |

| Corynebacterium glutamicum | Enhancing Acetyl-CoA Supply | Addition of acetate as a supplementary feedstock | OAH titer increased 2.3-fold to 3.2 g/L |

| Escherichia coli | Enhancing Oxaloacetate Supply | Introduction of pyruvate carboxylase | Increased OAH accumulation to 8.54 g/L in shake flask |

Deletion or Weakening of Competing and Degradative Pathways (e.g., thrB, metB, metJ, metA, metC)

To maximize the carbon flux towards OAH, it is essential to block or attenuate metabolic pathways that compete for precursors or degrade the product. nih.govasm.org

Deletion of Competing Pathways: The primary competing pathway for the precursor L-homoserine is the threonine biosynthesis pathway. nih.gov The first step in this pathway is the phosphorylation of L-homoserine by homoserine kinase, an enzyme encoded by the thrB gene. asm.orgnih.gov Deletion of thrB is a common and effective strategy to prevent the conversion of L-homoserine to threonine, thereby increasing the L-homoserine pool available for OAH synthesis. nih.govasm.org In one study, the chromosomal deletion of thrB in an engineered E. coli strain resulted in a 62.70% increase in OAH production. nih.gov

Deletion of Degradative and Regulatory Pathways: OAH itself can be further metabolized in the methionine biosynthesis pathway. The enzyme cystathionine (B15957) γ-synthase, encoded by metB, can convert OAH to other compounds, thus representing a degradative pathway. nih.govnih.gov Deletion of metB is therefore a crucial step to prevent the degradation of OAH. nih.gov

In E. coli, the native homoserine O-succinyltransferase, encoded by metA, can compete with the desired homoserine O-acetyltransferase for the L-homoserine substrate. asm.orgnih.gov Deleting metA eliminates this competition. asm.org Furthermore, the transcription of genes in the methionine biosynthesis pathway is often regulated by repressors such as MetJ. nih.govnih.gov Deleting the metJ gene can relieve this repression and potentially enhance the expression of enzymes in the engineered OAH pathway. nih.gov The gene metC, encoding cystathionine β-lyase, is another target for deletion to prevent the further conversion of intermediates in the methionine pathway. nih.gov

| Gene(s) Deleted | Enzyme/Function | Effect on OAH Production |

|---|---|---|

| thrB | Homoserine kinase | Increased OAH production by 62.70% in one engineered strain. nih.gov |

| metB | Cystathionine γ-synthase | Prevents degradation of OAH. nih.gov |

| metA | Homoserine O-succinyltransferase | Eliminates competition for L-homoserine. asm.org |

| metJ | Transcriptional repressor | Relieves repression of methionine biosynthesis pathway genes. nih.gov |

Cofactor Engineering (e.g., NADPH Supply)

The biosynthesis of L-homoserine, the direct precursor to OAH, is a reductive process that requires a substantial supply of the cofactor NADPH. nih.govacs.org The conversion of L-aspartate to L-homoserine involves multiple enzymatic steps, several of which are dependent on NADPH. nih.gov Therefore, ensuring a sufficient intracellular pool of NADPH is a critical strategy in metabolic engineering to improve OAH production.

One effective approach is to engineer the central carbon metabolism to favor NADPH generation. For instance, the precursor supply and NADPH generation were enhanced to facilitate the biosynthesis of OAH by introducing an NADP-dependent pyruvate dehydrogenase (PDH). acs.orgnih.gov This modification helps to channel carbon flux in a manner that increases the availability of this essential cofactor. Another common strategy involves engineering the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of NADPH in most microorganisms. mdpi.com Overexpression of key enzymes in the oxidative PPP, such as glucose-6-phosphate dehydrogenase (Zwf1) and 6-phosphogluconolactonase (Sol3), can significantly improve the NADPH supply, thereby boosting the production of NADPH-dependent compounds like OAH. mdpi.com

Protein Engineering for Improved Enzyme Properties

Directed evolution and site-directed mutagenesis are powerful tools for altering enzyme function. researchgate.net These techniques have been successfully applied to homoserine O-acetyltransferase (often denoted as MetX) to improve its performance. In one notable study, structure-guided engineering and evolutionary conservation analysis were used to identify key amino acid residues for mutagenesis in the MetX enzyme from Leptospira meyeri (MetXlm). acs.orgnih.govresearchgate.net This rational approach led to the creation of specific mutants with improved characteristics.

Site-directed mutagenesis has also revealed that subtle changes can dramatically alter substrate specificity. For example, research into the evolution of acyltransferases has shown that a single amino acid in the active site can determine whether the enzyme uses acetyl-CoA or succinyl-CoA as a substrate. nih.gov This highlights the potential of targeted mutagenesis to fine-tune enzyme function for specific industrial applications. Mutating key residues within the substrate-binding pocket can dictate the enzyme's primary activity, a principle that can be applied to optimize homoserine O-acetyltransferase for OAH production. researchgate.net

A key goal of protein engineering is to increase the enzyme's specific activity, thereby accelerating the conversion of L-homoserine to OAH. The aforementioned structure-guided engineering of MetXlm resulted in a triple mutant (F147L-M182I-M240A) that exhibited a remarkable 12.15-fold increase in specific activity compared to the wild-type enzyme. acs.orgnih.govresearchgate.net

By significantly improving the catalytic efficiency of the primary enzyme, metabolic flux is more effectively channeled towards the desired product. This enhancement not only increases the rate of OAH synthesis but also helps to reduce the formation of unwanted byproducts by minimizing the accumulation of the precursor L-homoserine, which could otherwise be diverted into competing metabolic pathways. nih.govresearchgate.net The optimized expression of this mutant enzyme directly led to a 57.14% improvement in OAH production in engineered E. coli strains. nih.govresearchgate.net

Fermentation Process Optimization for Industrial Scale-Up

Translating laboratory-scale success to industrial production requires robust and optimized fermentation processes. mdpi.com High-density cultivation strategies are essential for achieving the high titers, yields, and productivities necessary for commercial viability.

Fed-batch fermentation is a widely employed technique to overcome substrate inhibition and catabolite repression, allowing for high cell density and prolonged production phases. researchgate.net In the context of OAH production, various fed-batch strategies have been successfully implemented. A common approach is the pH-stat feeding strategy, where the addition of a concentrated glucose feed is linked to pH changes, maintaining a low residual glucose concentration and preventing the formation of inhibitory byproducts like acetate. nih.gov

More advanced strategies have also been developed, such as a two-stage pH control fermentation, which has proven effective in further boosting OAH titers. nih.gov In other microbial chassis like Corynebacterium glutamicum, fed-batch processes have been designed to include supplementary feedstocks. For instance, using acetate as an additional feed has been shown to improve the conversion of L-homoserine and increase the final OAH titer. nih.govresearchgate.net

The ultimate goal of process optimization is to maximize the final product titer (g/L), the conversion yield from the substrate (g/g), and the volumetric productivity (g/L/h). Through the combination of advanced strain engineering and optimized fed-batch fermentation, significant improvements in these metrics have been achieved for OAH production.

Engineered strains of E. coli have demonstrated high performance, with one study reporting a titer of 62.7 g/L, a yield of 0.45 g/g glucose, and a productivity of 1.08 g/L/h in a 7.5 L fed-batch fermenter. acs.orgnih.gov Subsequent research pushed these limits even further, achieving a remarkable titer of 94.1 g/L with a yield of 0.42 g/g glucose and a productivity of 1.37 g/L/h. nih.gov In C. glutamicum, an engineered strain produced 17.4 g/L of OAH after 96 hours in a 5-L bioreactor with acetate supplementation. nih.gov Another engineered E. coli strain reached a titer of 24.33 g/L with a yield of 0.23 g/g glucose in a fed-batch process. nih.govnih.gov These results underscore the potential for microbial fermentation to serve as a viable platform for the industrial-scale production of O-acetyl-L-homoserine.

Interactive Data Table: O-acetyl-L-homoserine Production in Engineered Microorganisms

| Microorganism | Strain | Fermentation Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Escherichia coli | OAH-7 | Fed-Batch | 62.7 | 0.45 | 1.08 | acs.orgnih.gov |

| Escherichia coli | OAH37 | Two-Stage pH Fed-Batch | 94.1 | 0.42 | 1.37 | nih.gov |

| Escherichia coli | BA14 | pH-Stat Fed-Batch | 24.33 | 0.23 | N/A | nih.govnih.gov |

| Corynebacterium glutamicum | Cg-22 | Fed-Batch with Acetate | 17.4 | N/A | ~0.18 | nih.gov |

Advanced Research Methodologies in O Acetyl L Homoserine Studies

Chromatographic and Spectrometric Analysis of O-acetyl-L-homoserine

The accurate detection and quantification of O-acetyl-L-homoserine are foundational to understanding its metabolic significance. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical tools frequently employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of O-acetyl-L-homoserine from complex biological matrices, such as fermentation broths. google.com The method often involves pre-column derivatization to enhance the detection of amino acids. google.comnih.gov For instance, a common approach utilizes a universal C18 chromatographic column for separation. google.com

A typical HPLC method for analyzing L-homoserine and other free amino acids in fermentation liquor involves the following steps:

Sample Pretreatment: The fermentation broth sample is first pretreated to remove interfering substances. google.com

Derivatization: The sample is then derivatized using a reagent like diethyl ethoxymethylenemalonate (DEEMM). google.com

Chromatographic Separation: The derivatized amino acids are separated on a C18 column. google.com

Detection: Detection is often carried out using a UV detector at a specific wavelength, for example, 250 nm. google.com

This method offers high detection sensitivity, simple sample processing, and stable, repeatable results, making it suitable for routine laboratory analysis. google.com

Mass Spectrometry (MS) Based Quantification and Metabolomics

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides a highly sensitive and specific method for the quantification of O-acetyl-L-homoserine and its integration into broader metabolomics studies. nih.govnih.gov This technique allows for the direct analysis of OAH from biological samples. nih.govnih.gov

In the context of metabolomics, LC-MS enables the simultaneous measurement of a wide range of metabolites, including O-acetyl-L-homoserine. scispace.comnih.gov This comprehensive analysis helps to understand the metabolic state of an organism and how it changes in response to genetic or environmental perturbations. nih.gov For instance, untargeted metabolomics using high-resolution LC-MS can identify thousands of features in a sample, which are then analyzed to pinpoint actively changing metabolic pathways. nih.gov Isotopic pattern analysis is a key part of this process, helping to identify and confirm the molecular formula of detected metabolites. nih.gov

The combination of LC with MS allows for both the separation of complex mixtures and the precise mass determination of the individual components, facilitating the confident identification and quantification of O-acetyl-L-homoserine. nih.govnih.govresearchgate.net

Enzymatic Activity Assays and Kinetic Characterization In Vitro

Understanding the enzymes that produce and consume O-acetyl-L-homoserine is fundamental to comprehending its metabolic role. In vitro enzymatic activity assays and kinetic characterization provide detailed insights into these biocatalysts.

A common method to assay the activity of enzymes like homoserine O-acetyltransferase (MetX), which synthesizes OAH, involves a coupled reaction that can be monitored spectrophotometrically. nih.gov The assay mixture typically contains the enzyme, its substrates (L-homoserine and acetyl-CoA), and a chromogenic reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). nih.gov The release of Coenzyme A (CoA) during the acetylation of homoserine is detected by its reaction with DTNB, which produces a yellow-colored product that absorbs light at 412 nm. nih.gov

The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are determined by measuring the initial reaction rates at varying substrate concentrations. researchgate.netnih.gov These parameters provide crucial information about the enzyme's affinity for its substrates and its catalytic efficiency. researchgate.netnih.gov For example, steady-state kinetic analysis of homoserine acetyltransferase (HSAT) from Mycobacterium tuberculosis revealed that the enzyme follows Michaelis-Menten kinetics. researchgate.netnih.gov

Table 1: Example of Reaction Components for Homoserine Acetyltransferase Activity Assay

| Component | Concentration | Purpose |

| Tris-HCl (pH 7.4) | 50 mM | Buffer to maintain pH |

| MgCl₂ | 5 mM | Cofactor |

| Acetyl-CoA | 0.2 mM | Substrate (acetyl donor) |

| L-homoserine | 2 mM | Substrate |

| DTNB | 0.5 mM | Chromogenic reagent for CoA detection |

| Purified Enzyme | Appropriate amount | Catalyst |

This table is based on a representative assay described in the literature. nih.gov Concentrations may vary depending on the specific enzyme and experimental conditions.

Studies have also investigated the substrate specificity of enzymes involved in OAH metabolism. For example, the homoserine acetyltransferase from Mycobacterium tuberculosis can utilize both acetyl-CoA and propionyl-CoA as acyl donors. researchgate.netnih.gov Conversely, enzymes like LolC, a PLP-dependent γ-synthase, show high specificity for OAH as its γ-activated amino acid substrate. nih.gov

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing, or labeling, is a powerful technique used to track the flow of atoms through metabolic pathways. creative-proteomics.comnih.gov In the context of O-acetyl-L-homoserine, stable isotopes, such as 13C, are introduced into a precursor molecule (e.g., glucose). creative-proteomics.com As the organism metabolizes the labeled precursor, the isotopes become incorporated into downstream metabolites, including OAH.

Metabolic Flux Analysis (MFA) then uses the measured isotopic labeling patterns of intracellular metabolites to quantify the rates (fluxes) of metabolic reactions. nih.govresearchgate.net This approach is essential because intracellular fluxes cannot be measured directly. nih.govmdpi.com The fundamental principle is that the labeling pattern of a metabolite at isotopic steady-state is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov

The analytical workflow for 13C-MFA typically involves:

Culturing: Growing cells in a defined medium containing a 13C-labeled substrate until a metabolic and isotopic steady state is reached. researchgate.net

Metabolite Extraction and Analysis: Extracting intracellular metabolites and measuring their mass isotopomer distributions using techniques like GC-MS or LC-MS. researchgate.net

Computational Modeling: Using a computational model of the metabolic network to estimate the intracellular fluxes that best explain the experimentally measured labeling patterns. researchgate.net

When isotopic steady state is not achievable, isotopic non-stationary MFA (INST-MFA) can be employed, which analyzes the dynamics of labeling over time. mdpi.com

By applying these techniques, researchers can elucidate the relative contributions of different pathways to the synthesis and consumption of O-acetyl-L-homoserine, providing a quantitative understanding of its role in central carbon metabolism. mpg.de